

Introduction to Elvitegravir and Its Pharmacodynamics

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Elvitegravir

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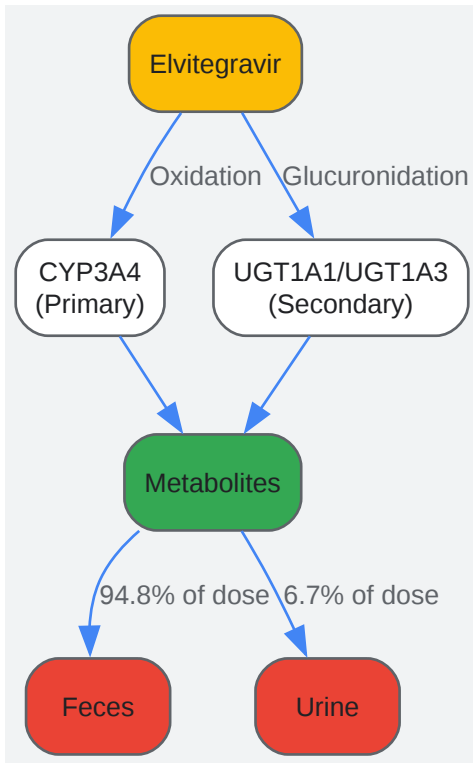
Elvitegravir (EVG) is an integrase strand transfer inhibitor (INSTI) used to treat HIV-1 infection. Its pharmacodynamic action involves the irreversible inhibition of the HIV-1 integrase enzyme, specifically by blocking the strand transfer step. This prevents the integration of viral DNA into the host genome, a critical step for viral replication [1] [2] [3]. The drug's mechanism is highly targeted, as it shows no significant inhibition of human topoisomerases I or II, contributing to its selective antiviral activity [3].

Metabolic Pathways and the Role of UGT1A1

Elvitegravir undergoes **hepatic biotransformation** via two primary pathways [4] [1] [5]:

- **Primary Metabolism:** Oxidative metabolism primarily by the **Cytochrome P450 3A4 (CYP3A4)** enzyme.
- **Secondary Metabolism: Glucuronidation** via the uridine glucuronosyltransferase enzymes, primarily **UGT1A1** and, to a lesser extent, **UGT1A3** [4] [1] [6].

This secondary glucuronidation pathway is a significant route for **elvitegravir's** biotransformation. The following diagram illustrates its major metabolic and elimination pathways:



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Elvitegravir Metabolism and Elimination Pathways

Key Pharmacokinetic and Pharmacodynamic Parameters

The table below summarizes the critical pharmacokinetic (PK) and pharmacodynamic (PD) parameters of **elvitegravir**, integrating data from clinical studies and drug labels [4] [6] [5].

Table 1: Pharmacokinetic and Pharmacodynamic Profile of Elvitegravir

Parameter	Value / Description	Clinical & Experimental Context
Primary Mechanism of Action	HIV-1 integrase strand transfer inhibitor (INSTI)	Irreversibly inhibits viral DNA integration into host genome [1] [2] [3].

Parameter	Value / Description	Clinical & Experimental Context
Protein Binding	98% to 99% [4] [6] [3]	High binding to human plasma proteins; limits free drug concentration.
Primary Metabolizing Enzymes	CYP3A4 (major), UGT1A1/3 (minor) [4] [1] [5]	Coadministration with CYP3A inhibitors (e.g., cobicistat) is required for effective once-daily dosing [1] [5] [2].
Route of Elimination	Feces: ~94.8% (as metabolites) [6] [3]	Minimal renal excretion of parent drug.
Elimination Half-life (boosted)	8.7 - 13.7 hours [6] [5] [3]	Half-life is extended when pharmacologically boosted (e.g., with cobicistat or ritonavir).
Food Effect	Increases systemic exposure [1] [5] [7]	Must be administered with food for adequate bioavailability.

The impact of hepatic impairment on **elvitegravir**'s pharmacokinetics was formally assessed in a clinical study, with key findings summarized below:

Table 2: Pharmacokinetics in Moderate Hepatic Impairment (Child-Pugh Class B)

Parameter	Geometric Mean Ratio (GMR) vs. Healthy (90% CI)	Clinical Relevance
EVG AUC_{tau}	135% (103%, 177%) [4]	Not clinically relevant; no dose adjustment needed for mild or moderate impairment.
EVG C_{max}	141% (109%, 183%) [4]	Not clinically relevant.
COBI AUC_{tau}	99.8% (76.0%, 131%) [4]	No clinically relevant change.
COBI C_{max}	86.1% (65.4%, 113%) [4]	No clinically relevant change.
Protein Binding (Free Fraction)	Similar between groups [4]	Altered exposure is not due to changes in protein binding.

Experimental Protocols for Key Studies

Understanding the methodology behind the data is crucial for evaluation and replication.

1. Clinical PK Study in Hepatic Impairment [4]

- **Study Design:** Phase 1, open-label, parallel-group.
- **Population:** 10 subjects with stable **moderate hepatic impairment** (Child-Pugh-Turcotte score 7-9) vs. 10 matched healthy controls.
- **Intervention:** Administration of **EVG/co (150/150 mg)** once daily for 10 days to reach steady state.
- **PK Sampling:** Intensive pharmacokinetic sampling after the last dose to calculate Area Under the Curve (AUC_{tau}), maximum plasma concentration (C_{max}), and other parameters.
- **Analysis:** Comparison of EVG and COBI exposures (geometric mean ratios) between impairment and control groups. Protein binding was also measured. A $\geq 100\%$ increase in exposure was pre-defined as clinically relevant.

2. Clinical PK Study During Pregnancy [8]

- **Study Design:** Non-randomized, open-label, parallel-group, multi-center phase-IV prospective study (IMPAACT P1026s).
- **Population:** HIV-infected pregnant women receiving an EVG/COBI-based regimen.
- **PK Sampling:** Intensive steady-state **24-hour pharmacokinetic profiles** were performed during the second trimester, third trimester, and postpartum (6-12 weeks after delivery).
- **Bioanalytical Method:** Plasma concentrations of EVG and COBI were measured using a **validated LC-MS/MS assay** with a lower quantitation limit of 10 ng/mL. The method used protein precipitation and high-performance liquid chromatography with tandem mass spectrometry detection.

Clinical and Developmental Implications

The pharmacodynamic and metabolic profile of **elvitegravir** directly informs its clinical use and development.

- **Dosing Considerations:** The reliance on CYP3A4 and the food effect necessitates that **elvitegravir** be taken **with food** and **pharmacokinetically boosted** with cobicistat or ritonavir to achieve effective once-daily concentrations [1] [5] [2].
- **Drug-Drug Interactions (DDIs):** **Elvitegravir** is susceptible to interactions with strong **CYP3A inducers** (e.g., rifampin, carbamazepine, St. John's wort), which can significantly reduce its plasma levels, potentially leading to virologic failure and resistance. Thus, co-administration is contraindicated [6] [5] [7].

- **Use in Special Populations:**

- **Hepatic Impairment:** No dose adjustment is required for patients with mild or moderate hepatic impairment, as no clinically relevant PK changes were observed [4] [7]. It is not recommended in severe hepatic impairment due to a lack of data [7].
- **Pregnancy:** Standard dosing during pregnancy results in significantly lower exposure of both EVG and COBI (AUC reductions of up to 44% and 59%, respectively, in the third trimester), which may increase the risk of virological failure. Therefore, it is classified as "Not Recommended for Initial Use in Pregnancy" by some guidelines [8].

Conclusion

Elvitegravir's pharmacodynamics are defined by its potent and selective inhibition of HIV-1 integrase. Its pharmacokinetics are characterized by high protein binding and a dual metabolic pathway involving CYP3A4 and UGT1A1/3. This profile necessitates coadministration with a pharmacokinetic enhancer and informs critical contraindications and dosing considerations, particularly regarding drug interactions and use in special populations like pregnant patients. Further research could focus on optimizing dosing in these special populations.

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To cite this document: Smolecule. [Introduction to Elvitegravir and Its Pharmacodynamics].

Smolecule, [2026]. [Online PDF]. Available at:

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